3-tert-Butoxycarbonylamino-heptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

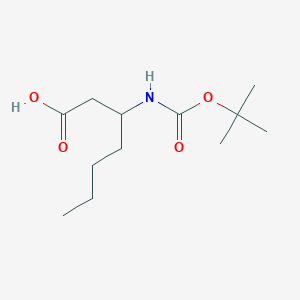

3-tert-Butoxycarbonylamino-heptanoic acid is an organic compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . It is a derivative of heptanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxycarbonylamino-heptanoic acid typically involves the protection of the amino group of heptanoic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of heptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxycarbonylamino-heptanoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone or aldehyde under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Various acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Hydrolysis: Heptanoic acid and tert-butyl carbamate.

Substitution: Amides, esters, and other derivatives depending on the reactants used.

Scientific Research Applications

3-tert-Butoxycarbonylamino-heptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the preparation of peptide-based probes and inhibitors for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-heptanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation and nucleophilic substitution .

Comparison with Similar Compounds

- 3-tert-Butoxycarbonylamino-hexanoic acid

- 3-tert-Butoxycarbonylamino-3-(4-isopropylphenyl)-propionic acid

- 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid pinacol ester

Comparison: 3-tert-Butoxycarbonylamino-heptanoic acid is unique due to its specific chain length and functional groups, which make it suitable for particular synthetic applications. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it valuable in specific research and industrial contexts .

Biological Activity

3-tert-Butoxycarbonylamino-heptanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and modulates its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N1O4. Its structure includes a heptanoic acid moiety, which contributes to its lipophilicity, and the Boc group, which serves as a protective element in synthetic applications.

This compound acts primarily through its interaction with specific biological receptors and enzymes. It has been identified as a potential ligand that can modulate enzyme activity and influence various biological pathways, including:

- Signal Transduction : The compound may participate in cellular signaling processes by binding to receptors.

- Enzyme Inhibition : It has shown promise in inhibiting certain enzymes, which can be beneficial in therapeutic contexts.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, focusing on its therapeutic potential:

- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties, suggesting applications in developing new therapeutic agents against infections .

- Pharmacokinetics : In vivo studies have indicated that the compound exhibits favorable pharmacokinetic properties, including reasonable stability in biological fluids, which is essential for therapeutic efficacy .

- Binding Affinity : The compound's ability to bind effectively to target proteins has been quantified, showing significant interactions that could lead to therapeutic applications .

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent.

Study 2: Pharmacokinetic Evaluation

In a pharmacokinetic study involving intratracheal administration in rats, the compound was monitored for its concentration in plasma and lung tissue over time. The results showed that while plasma concentrations were low (<LLOQ), lung concentrations remained significant (up to 20,000 ng/mL at 24 hours), indicating effective lung retention .

Data Tables

| Study | Activity Evaluated | Findings |

|---|---|---|

| Antimicrobial Activity | Various bacterial strains | MIC values: 8-32 µg/mL |

| Pharmacokinetics | Intratracheal administration | Lung concentration at 24h: 20,000 ng/mL |

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAFMJHZXSBEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.